Stereochemical Purity: Enantiomerically Pure (R) or (S) Forms vs. Racemic Mixture Availability
The target compound 2-(1,4-dioxan-2-yl)acetic acid possesses a chiral center at C2 of the dioxane ring, enabling procurement as either the racemic mixture or as single enantiomers [(R)- and (S)-2-(1,4-dioxan-2-yl)acetic acid] . This contrasts with achiral comparators such as 2-(3,3-dimethyl-1,4-dioxan-2-yl)acetic acid (C₈H₁₂O₄) or unsubstituted 1,4-dioxane-2,5-dione, which lack stereochemical versatility for asymmetric catalysis or chiral pharmaceutical intermediate synthesis . The (R)-enantiomer is specifically cited as a chiral building block for β-lactam antibiotics and ligands in asymmetric catalysis, with the acetic acid moiety enabling conjugation via EDC/NHS coupling .
| Evidence Dimension | Chirality and Synthetic Utility |
|---|---|
| Target Compound Data | Racemic (CAS 210647-03-3); (R)-enantiomer; (S)-enantiomer |
| Comparator Or Baseline | 2-(3,3-dimethyl-1,4-dioxan-2-yl)acetic acid (C₈H₁₂O₄); 1,4-dioxane-2,5-dione |
| Quantified Difference | Chiral (C2 stereocenter) vs. achiral; three distinct forms available vs. single achiral forms |
| Conditions | Commercial availability; synthetic utility in pharmaceutical intermediate applications |
Why This Matters
Procurement of the correct stereochemical form (racemic vs. enantiopure) directly impacts enantioselective reaction outcomes and downstream pharmaceutical intermediate quality.
